molecular formula C8H10Br2N4O B2924627 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide CAS No. 1803581-33-0

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

Cat. No. B2924627
CAS RN: 1803581-33-0
M. Wt: 338.003
InChI Key: IQXFLGPRKIEVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-4-(4H-1,2,4-triazol-4-yl)phenol” is a unique heterocyclic compound . It has a molecular weight of 176.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “2-amino-4-(4H-1,2,4-triazol-4-yl)phenol”, has been a subject of interest in recent years . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of “2-amino-4-(4H-1,2,4-triazol-4-yl)phenol” is represented by the Inchi Code: 1S/C8H8N4O/c9-7-3-6 (1-2-8 (7)13)12-4-10-11-5-12/h1-5,13H,9H2 .

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide in lab experiments include:
1. Structural similarity to this compound: This compound is structurally similar to this compound and can therefore be used as a substrate analog in enzyme kinetics studies.
2. Specificity: This compound can bind to this compound-binding sites in proteins with high specificity, allowing for precise modulation of this compound-dependent processes.
The limitations of using this compound in lab experiments include:
1. Limited solubility: This compound has limited solubility in some solvents, which can make it difficult to work with in certain experiments.
2. Potential for non-specific effects: While this compound is highly specific for this compound-binding sites in proteins, it is possible that it could have non-specific effects on other biochemical processes.

Future Directions

There are many potential future directions for research involving 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, including but not limited to:
1. Development of new drug candidates: This compound could be used as a lead compound in drug discovery research to develop new molecules that can modulate this compound-dependent processes.
2. Investigation of new signal transduction pathways: This compound could be used to study new signal transduction pathways that involve this compound-dependent processes.
3. Development of new enzyme kinetics assays: This compound could be used to develop new enzyme kinetics assays that can more accurately measure the activity of this compound-dependent enzymes.
In conclusion, this compound is a highly studied compound that has potential applications in scientific research. Its structural similarity to this compound and specificity for this compound-binding sites in proteins make it a valuable tool for investigating this compound-dependent processes. Further research in this area could lead to the development of new drug candidates and a better understanding of signal transduction pathways and enzyme kinetics.

Synthesis Methods

The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide involves the reaction of 4-amino-2-hydroxyphenol with 4H-1,2,4-triazole in the presence of hydrobromic acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide has been used in various scientific research applications, including but not limited to:
1. Enzyme Kinetics: This compound has been used as a substrate analog in enzyme kinetics studies to investigate the activity of this compound-dependent enzymes.
2. Drug Discovery: this compound has been used as a lead compound in drug discovery research to develop new molecules that can modulate this compound-dependent processes.
3. Signal Transduction: This compound has been used to study signal transduction pathways that involve this compound-dependent processes.

properties

IUPAC Name

2-amino-4-(1,2,4-triazol-4-yl)phenol;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.2BrH/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12;;/h1-5,13H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXFLGPRKIEVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)O.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.